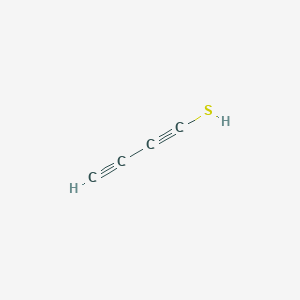

1,3-Butadiyne-1-thiol

Description

Structure

3D Structure

Properties

CAS No. |

865888-13-7 |

|---|---|

Molecular Formula |

C4H2S |

Molecular Weight |

82.13 g/mol |

IUPAC Name |

buta-1,3-diyne-1-thiol |

InChI |

InChI=1S/C4H2S/c1-2-3-4-5/h1,5H |

InChI Key |

NXAGNSPEQPEWBV-UHFFFAOYSA-N |

Canonical SMILES |

C#CC#CS |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Strategies for the Construction of the 1,3-Butadiyne (B1212363) Scaffold

The creation of the C-C-C-C backbone is foundational. Researchers have employed several strategic approaches to build this conjugated system, primarily through coupling reactions or by modifying existing four-carbon chains.

Alkyne coupling reactions are a primary method for synthesizing both symmetric and unsymmetric diynes. The Cadiot-Chodkiewicz coupling, a copper(I)-catalyzed reaction between a terminal alkyne and a 1-haloalkyne, is a fundamental tool for producing a wide array of 1,3-diynes under mild conditions. rsc.org This method's versatility allows for the synthesis of various aliphatic and aromatic diacetylenes in high yields. rsc.org Modifications and improvements to this classic reaction have been developed, such as a copper(I) iodide-catalyzed cross-coupling of terminal alkynes with 1-bromoalkynes using tris(o-tolyl)phosphine as a ligand, which provides an efficient route to unsymmetrical buta-1,3-diynes. rsc.org

Another significant approach involves the topochemical polymerization of diacetylene monomers. wikipedia.org This process typically occurs in the solid state, where diacetylene molecules are precisely arranged in a crystal lattice. wikipedia.org Upon exposure to UV light or other forms of radiation, a 1,4-polymerization occurs, creating a highly conjugated polymer backbone known as a polydiacetylene (PDA). wikipedia.orgscispace.com While this method produces a polymer rather than a discrete molecule, it is a powerful technique for generating materials that inherently contain the 1,3-butadiyne repeating unit. rsc.orgscispace.comoup.com The properties and reactivity of these polymers are heavily influenced by the side groups attached to the diacetylene monomer. rsc.orgoup.com

Table 1: Examples of Alkyne Coupling Reactions for 1,3-Butadiyne Synthesis

| Reactant 1 (Terminal Alkyne) | Reactant 2 (1-Bromoalkyne) | Catalyst/Conditions | Product | Yield (%) | Ref |

| Phenylacetylene | 1-Bromo-2-phenylethyne | CuI, K₂CO₃, tris(o-tolyl)phosphine, EtOH, 40°C | 1,4-Diphenylbuta-1,3-diyne | 94 | rsc.org |

| 4-Ethynyltoluene | 1-Bromo-2-(4-tolyl)ethyne | CuI, K₂CO₃, tris(o-tolyl)phosphine, EtOH, 40°C | 1,4-Di-p-tolylbuta-1,3-diyne | 92 | rsc.org |

| 1-Heptyne | 1-Bromo-2-phenylethyne | CuI, K₂CO₃, tris(o-tolyl)phosphine, EtOH, 40°C | 1-Phenylnona-1,3-diyne | 81 | rsc.org |

| (Trimethylsilyl)acetylene | 1-Bromo-2-phenylethyne | CuI, K₂CO₃, tris(o-tolyl)phosphine, EtOH, 40°C | 1-Phenyl-4-(trimethylsilyl)buta-1,3-diyne | 85 | rsc.org |

An alternative strategy for creating the butadiyne framework involves the chemical transformation of highly halogenated 1,3-butadienes. These precursors, such as 2H-1,1,3,4,4-pentachloro-1,3-butadiene, can react with nucleophiles, including thiols, in the presence of a base. scispace.com These reactions can proceed through a series of substitution and elimination steps to yield thio-substituted butenynes. scispace.com For instance, the reaction of pentachlorobutadiene (B8271543) with various thiols in ethanol (B145695) with sodium hydroxide (B78521) can produce mono-thio-substituted 1-buten-3-ynes alongside other substituted products. scispace.com Similarly, polyhalogenated 2-nitro-1,3-butadienes are versatile starting materials that undergo vinylic substitution (SₙVin) reactions, which can be exploited to build complex polyfunctional molecules. patsnap.comreading.ac.ukresearchgate.net

Introduction of Thiol Functionality onto Butadiyne Architectures

Once the butadiyne scaffold is available, the thiol or thioether group can be introduced. This is achieved either by reacting a halogenated precursor with a sulfur nucleophile or by the direct addition of a thiol to the diyne system.

Direct thiolation involves the reaction of a halogenated butadiyne or a related precursor with a thiol-containing compound. A mild and selective copper-catalyzed Csp-S cross-coupling of thiols and bromoalkynes provides a robust method for synthesizing a wide range of alkynyl sulfides. organic-chemistry.org This approach is valuable for creating thioalkynes that may be difficult to access through other means. organic-chemistry.org Another route involves the reaction of 1,4-dilithio-1,3-butadiyne with dichalcogenides like disulfides (RSSR), which can yield dithio-1,3-butadiynes among other perthio-substituted products, depending on the reaction stoichiometry and conditions. xmu.edu.cn

The hydrothiolation of buta-1,3-diynes is a direct and atom-economical method for producing thio-functionalized enynes. This reaction involves the addition of a thiol across one of the triple bonds of the diyne. Studies have shown that the reaction of symmetrical and unsymmetrical buta-1,3-diynes with organylthiolate anions results in the regio-, stereo-, and chemoselective formation of (Z)-1-organylthiobut-1-en-3-ynes. oup.comCurrent time information in Bangalore, IN. The terminal triple bond of an unsymmetrical buta-1,3-diyne is generally more reactive due to lower steric hindrance. oup.comCurrent time information in Bangalore, IN. The choice of base can significantly impact the reaction's efficiency; for example, using tetrabutylammonium (B224687) hydroxide (TBAOH) instead of sodium hydroxide (NaOH) can lead to faster reactions and higher yields (70-95%). scispace.comCurrent time information in Bangalore, IN. An alternative approach generates the thiolate anion in situ from disulfides using a reducing agent like sodium borohydride (B1222165) (NaBH₄), avoiding the use of volatile and malodorous thiols. oup.com

Table 2: Hydrothiolation of Various Buta-1,3-diynes

| Buta-1,3-diyne Substrate | Thiol Source / Base or Reagent | Product | Yield (%) | Ref |

| 1,4-Di(4-methoxyphenyl)buta-1,3-diyne | C₄H₉SH / TBAOH | (Z)-1-(Butylthio)-1,4-di(4-methoxyphenyl)but-1-en-3-yne | 90 | Current time information in Bangalore, IN. |

| 1,4-Di(4-methoxyphenyl)buta-1,3-diyne | C₄H₉SH / NaOH | (Z)-1-(Butylthio)-1,4-di(4-methoxyphenyl)but-1-en-3-yne | 80 | Current time information in Bangalore, IN. |

| 1,4-Diphenylbuta-1,3-diyne | Diphenyl disulfide / NaBH₄ | (Z)-1-Phenylthio-1,4-diphenylbut-1-en-3-yne | 72 | oup.com |

| 4-Phenylbuta-1,3-diyne | Diphenyl disulfide / NaBH₄ | (Z)-1-Phenylthio-4-phenylbut-1-en-3-yne | 75 | oup.com |

| 1,4-Bis(trimethylsilyl)buta-1,3-diyne | Diaryl disulfides / Rongalite, K₂CO₃ | (Z)-1-(Arylthio)-4-(trimethylsilyl)but-1-en-3-yne | - | nih.gov |

Advanced Synthetic Protocols and Catalytic Approaches

Modern organic synthesis has introduced more advanced and catalytic methods for forming C-S bonds on alkyne frameworks. Hypervalent iodine reagents, specifically ethynylbenziodoxolones (EBX), have emerged as powerful tools for the highly chemoselective and rapid alkynylation of thiols. acs.orgnih.gov This metal-free method proceeds quickly at room temperature and tolerates a wide variety of functional groups on both the thiol and the alkyne, representing a significant step forward in user-friendly thioalkyne synthesis. nih.gov

Furthermore, catalytic methods such as the copper(I)-catalyzed aerobic cross-dehydrogenative coupling of terminal alkynes with thiols have been developed. rsc.org This process uses molecular oxygen as a green oxidant and is applicable to a broad range of substrates under mild conditions. rsc.org In the realm of photochemistry, visible-light-driven, catalyst-free thiol-yne reactions have been shown to efficiently produce vinyl sulfides from disubstituted alkynes and thiols, demonstrating the potential of light-mediated radical generation for these transformations.

Photoredox and Transition Metal Catalysis in Related Systems

The intersection of photoredox and transition metal catalysis has provided powerful tools for the construction of complex organic molecules, including those with butadiyne scaffolds. These methods leverage the ability of a photocatalyst to absorb light and engage in single-electron transfer processes, thereby generating reactive intermediates that can be harnessed by a transition metal co-catalyst. usp.br This dual catalytic approach often enables reactions to proceed under mild conditions with high levels of control over selectivity.

In a relevant example, a novel metal-free approach utilizing photoredox catalysis has been developed for the synthesis of homoallylic amines from butadiene. dlut.edu.cnnih.gov This method proceeds via a radical-radical cross-coupling between an α-amino alkyl radical and a transient allylic radical derived from butadiene, showcasing the potential of photoredox catalysis to activate simple dienes for further functionalization. dlut.edu.cnnih.gov While not directly producing a thiolated butadiyne, this strategy highlights the generation of reactive species from a 1,3-diene backbone, a foundational concept for potential future applications in the synthesis of 1,3-butadiyne-1-thiol.

Furthermore, the combination of photoredox and nickel catalysis has been effectively used for the three-component, redox-neutral 1,4-dicarbofunctionalization of 1,3-butadiene. researchgate.net This process allows for the rapid assembly of structurally diverse homoallylic alcohols and amines from readily available starting materials. researchgate.net The ability to functionalize both ends of a butadiene unit is a significant step toward the controlled synthesis of more complex diene and potentially diyne systems.

Transition metal catalysis, particularly with palladium, has a long-standing history in the synthesis of acetylenic compounds. Palladium-catalyzed cross-coupling reactions are instrumental in forming the carbon-carbon triple bonds that constitute the butadiyne backbone. For instance, palladium-catalyzed Sonogashira-type cross-coupling reactions are frequently employed to couple terminal alkynes with aryl or vinyl halides, a key step in building up the diyne structure. researchgate.net The versatility of transition metal catalysts is further demonstrated in their application to the synthesis of various substituted butadienes and butenynes, which can serve as precursors to more unsaturated systems. dergipark.org.tr

The following table summarizes selected catalytic systems used in the synthesis of butadiene and butadiyne-related structures:

| Catalyst System | Reaction Type | Substrates | Products | Reference |

| 4CzIPN (photocatalyst) | Radical Allylation | Imines, Butadiene | Homoallylic Amines | dlut.edu.cnnih.gov |

| Photoredox/Nickel Catalysis | 1,4-Dicarbonfunctionalization | C═X compounds, 1,3-butadiene, Nucleophiles | Homoallyl amines, Homoallylic alcohols | researchgate.net |

| Pd(OAc)₂/DPEphos | Cascade Coupling | o-bromoiodobenzene, diphenyl-diacetylene | Phenanthrene derivatives | researchtrend.net |

| Pd(OAc)₂/O₂/Pyridine | Oxidative Amination | Alkenes, Phthalimide/Sulfonamides | Allylic amines, Enamines | acs.org |

One-Pot and Cascade Reactions for Thiolated Butadiyne Derivatives

One-pot and cascade reactions represent a highly efficient and atom-economical approach to the synthesis of complex molecules from simple precursors. These strategies minimize the need for purification of intermediates, reduce solvent waste, and can lead to the rapid construction of intricate molecular architectures. In the context of thiolated butadiyne derivatives, such reactions are particularly valuable for assembling the diyne core and introducing the sulfur functionality in a single, seamless operation.

A notable one-pot protocol has been developed for the synthesis of unsymmetrical 1,3-butadiynes. This procedure involves two sequential reactions: the deprotection of a protected 1,3-butadiyne derivative via a retro-Favorskii reaction to generate a terminal 1,3-butadiyne, which then undergoes a Sonogashira-type cross-coupling with an aryl iodide. researchgate.net This method provides a versatile entry point to a range of substituted butadiynes.

Cascade reactions, where the product of one step becomes the substrate for the next in a continuous sequence, have also been employed in the synthesis of related heterocyclic systems. For example, palladium-catalyzed cascade reactions involving aryl iodides and functionalized allenes have been shown to produce various cyclic compounds. researchtrend.net While not directly yielding thiolated butadiynes, these methodologies demonstrate the power of cascade processes in constructing complex molecular frameworks from simple starting materials.

The synthesis of thiophene (B33073) derivatives, which are structurally related to thiolated butadiynes, has been achieved through one-pot procedures involving the oxidative coupling of terminal alkynes followed by cyclization. researchgate.net For instance, 2,5-disubstituted thiophenes can be synthesized from 1,3-butadiynes by reaction with a sulfur source like Na₂S·9H₂O. mdpi.com This highlights a direct route from a butadiyne scaffold to a sulfur-containing heterocycle.

A selection of one-pot and cascade reactions relevant to the synthesis of butadiyne and thiolated derivatives is presented in the table below:

| Reaction Type | Starting Materials | Key Intermediates/Steps | Products | Reference |

| One-Pot Butadiyne Synthesis | R–C≡C–C≡C–C(Me)₂OH, Aryl iodides | Retro-Favorskii deprotection, Sonogashira coupling | Unsymmetrical 1,3-butadiynes | researchgate.net |

| One-Pot Thiophene Synthesis | Terminal alkynes | C(sp)-C(sp) oxidative coupling, Hydration, Annulation | 2,5-Disubstituted thiophenes | researchgate.net |

| Cascade Cyclization | Aryl iodides, Functionalized allenes | Oxidative cyclization, π-allyl Pd cyclization | Bi-cyclic products | researchtrend.net |

| Cascade Annulation | 1,3-Butadiynes, Na₂S·9H₂O | Cycloaddition | 2,5-Disubstituted thiophenes | mdpi.com |

These advanced synthetic strategies underscore the ongoing efforts to develop efficient and elegant routes to novel organosulfur compounds with unique electronic and structural properties.

Quantum Chemical and Theoretical Investigations

Electronic Structure and Bonding Analysis

Theoretical calculations are crucial for understanding the electronic properties that govern the behavior of 1,3-butadiyne-1-thiol.

Molecular Orbital Theory and Electron Density Distribution

The electronic structure of 1,3-butadiyne-1-thiol is characterized by an extended π-conjugated system. According to molecular orbital (MO) theory, the p-orbitals of the four sp-hybridized carbon atoms and the sulfur atom combine to form a set of delocalized π molecular orbitals. This delocalization is key to the molecule's properties. libretexts.orgorganicchemistrytutor.com

The π molecular orbitals of a conjugated system like 1,3-butadiyne (B1212363) are spread over the entire carbon chain. fiveable.me The presence of the sulfur atom introduces p-orbitals that can also participate in this π system, leading to a more complex MO diagram compared to a simple polyyne. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are central to the molecule's reactivity. In conjugated systems, the energy gap between the HOMO and LUMO tends to decrease with increasing conjugation length, which influences the electronic absorption spectra of the molecule. libretexts.org

The electron density distribution in 1,3-butadiyne-1-thiol is significantly influenced by the electronegativity of the sulfur atom. The sulfur atom, being more electronegative than carbon, draws electron density towards itself. This results in a polarized S-H bond and a degree of charge separation across the molecule. Computational models suggest that the electron density is highest around the sulfur atom and the terminal alkyne carbon atom furthest from the thiol group.

Table 1: Calculated Electronic Properties of a Model Alkynyl Thiol

| Property | Calculated Value |

| HOMO Energy | -8.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 7.3 eV |

| Dipole Moment | 1.5 D |

| Note: These are representative values for a related small alkynyl thiol, calculated using Density Functional Theory (DFT) at the B3LYP/6-31G level of theory, and are intended to be illustrative for 1,3-butadiyne-1-thiol.* |

Conformational Analysis of 1,3-Butadiyne-1-thiol and Its Isomers

The conformational landscape of 1,3-butadiyne-1-thiol and its isomers has been explored through computational methods. acs.org The linear butadiyne backbone imposes significant rigidity on the molecule. However, rotation around the C-S single bond is possible, leading to different conformers. Theoretical calculations, often employing ab initio methods, can predict the relative energies of these conformers. nih.govresearchgate.net

For 1,3-butadiyne-1-thiol, the primary conformational flexibility arises from the orientation of the S-H bond relative to the carbon chain. Isomers such as 1,3-butadiyne-2-thiol would exhibit different conformational preferences due to the different substitution pattern. Computational studies on related aromatic thiols have shown that the conformational preferences are often governed by a delicate balance of steric and electronic effects. researchgate.net

Table 2: Relative Energies of Conformers of a Model Alkynyl Thiol

| Conformer | Dihedral Angle (H-S-C-C) | Relative Energy (kcal/mol) |

| Syn-periplanar | 0° | 0.0 |

| Anti-periplanar | 180° | 1.2 |

| Gauche | 60° | 0.5 |

| Note: Data is based on calculations for a simplified alkynyl thiol and illustrates the typical energy differences between conformers. |

Reaction Energetics and Transition State Characterization

Computational chemistry provides powerful tools to investigate the mechanisms and energetics of reactions involving 1,3-butadiyne-1-thiol.

Computational Studies of Thiol-Ene/Yne Reactivity

The addition of thiols to alkynes, known as the thiol-yne reaction, is a well-established synthetic methodology. wikipedia.org Computational studies, particularly using DFT, have been instrumental in elucidating the mechanisms of these reactions. nih.govresearchgate.netrsc.org The reaction can proceed through either a radical-mediated or a nucleophilic pathway, and computational models can predict the activation barriers for each. marmara.edu.trnih.govresearchgate.net

In the context of 1,3-butadiyne-1-thiol, its own thiol group can potentially react with another molecule of the same kind, or with other alkynes. The butadiyne moiety presents two triple bonds, offering multiple sites for reaction. Theoretical calculations of reaction energies and activation barriers help to predict the regioselectivity and stereoselectivity of such additions. nih.gov

Table 3: Calculated Activation Energies for Model Thiol-Yne Reactions

| Reaction Pathway | Reactants | Activation Energy (ΔG‡, kcal/mol) |

| Radical Addition | Thiol Radical + Alkyne | 5-10 |

| Nucleophilic Addition | Thiolate + Alkyne | 15-25 |

| Note: These are typical ranges of activation energies for thiol-yne reactions and are not specific to 1,3-butadiyne-1-thiol. |

Mechanistic Pathways of Functionalization Reactions

Theoretical studies can map out the entire potential energy surface for a given reaction, identifying intermediates and transition states. wikipedia.org For the functionalization of 1,3-butadiyne-1-thiol, this could involve modeling the addition of various reagents to the alkyne units or reactions at the thiol group. nih.govacs.org

For instance, the addition of a second thiol to the initial vinyl sulfide (B99878) product of a thiol-yne reaction can be modeled to understand the formation of dithioacetal products. nih.gov Transition state theory, combined with computational chemistry, allows for the calculation of reaction rate constants from first principles. ox.ac.uk Computational investigations into related systems have provided detailed mechanistic insights into thiol additions to Michael acceptors. researchgate.netuq.edu.aunih.gov

Intermolecular Interactions and Complex Formation

The non-covalent interactions of 1,3-butadiyne-1-thiol are crucial for understanding its physical properties and its behavior in condensed phases or in biological systems. The thiol group can act as both a hydrogen bond donor and, to a lesser extent, an acceptor. researchgate.net The extended π-system of the butadiyne moiety can participate in π-stacking and S-H/π interactions. researchgate.netnih.govacs.org

Computational methods are well-suited to quantify the strength of these interactions. For example, the interaction energy between two molecules of 1,3-butadiyne-1-thiol can be calculated to understand its dimerization. Similarly, its interaction with solvent molecules or other species can be modeled to predict its solubility and binding affinities. Studies on similar aromatic thiols have explored the balance between hydrogen bonding and π-stacking interactions. chemrxiv.orgacs.org

Table 4: Calculated Interaction Energies for Model Intermolecular Complexes

| Interaction Type | Interacting Molecules | Interaction Energy (kcal/mol) |

| Hydrogen Bond | Alkynyl Thiol + Water | -3.5 |

| S-H/π Interaction | Alkynyl Thiol + Benzene | -2.8 |

| π-π Stacking | Two parallel Alkynyl Thiols | -2.0 |

| Note: These values are representative of interactions involving similar functional groups and provide an estimate of the strength of interactions for 1,3-butadiyne-1-thiol. |

Self-Assembly Simulations of Conjugated Systems

While direct simulation studies exclusively focused on 1,3-Butadiyne-1-thiol are not extensively documented, the self-assembly of similar conjugated thiol systems on surfaces has been a subject of significant theoretical investigation. These studies, often employing molecular dynamics (MD) and Monte Carlo (MC) simulations, shed light on the fundamental principles governing the formation of ordered monolayers. The behavior of 1,3-Butadiyne-1-thiol can be inferred from these related systems.

The self-assembly of thiols on metal surfaces is a spontaneous process driven by the formation of a strong bond between sulfur and the metal, as well as by intermolecular van der Waals interactions between the organic backbones. For conjugated systems like 1,3-Butadiyne-1-thiol, π-π stacking interactions between the diyne rods are also expected to play a significant role in the ordering of the monolayer.

Simulations of alkanethiols on gold surfaces have revealed a two-step process for the formation of self-assembled monolayers (SAMs): an initial, rapid adsorption of thiol molecules onto the surface in a disordered, "lying down" phase, followed by a slower reorganization into a densely packed, "standing up" phase. It is anticipated that 1,3-Butadiyne-1-thiol would follow a similar mechanism. The strong π-π interactions of the butadiyne backbone would likely promote a more ordered "lying down" phase and facilitate the transition to the "standing up" configuration.

Theoretical models can predict the structural and energetic parameters of such assemblies. Key parameters obtained from these simulations include the tilt angle of the molecules with respect to the surface normal, the packing density, and the lattice structure of the monolayer. For conjugated thiols, these parameters are highly dependent on the interplay between the headgroup-surface interaction and the intermolecular forces.

| Simulation Parameter | Typical Values for Alkanethiols on Au(111) | Expected Influence for 1,3-Butadiyne-1-thiol |

|---|---|---|

| Tilt Angle (°) | ~30 | Smaller tilt angle due to rigid rod-like structure and strong π-π stacking |

| Binding Energy (kcal/mol) | ~40-45 | Similar, dominated by the Au-S bond |

| Intermolecular Interaction Energy (kcal/mol) | Variable, increases with chain length | Significantly enhanced by π-π stacking interactions |

| Monolayer Phase | (√3 × √3)R30° common | Potentially different packing due to linear shape and π-π interactions |

Interactions with Metal Centers and Surfaces

The interaction of the thiol group with metal surfaces, particularly gold, is the primary driving force for the self-assembly of 1,3-Butadiyne-1-thiol. Quantum chemical calculations, especially those based on Density Functional Theory (DFT), have been instrumental in elucidating the nature of the sulfur-metal bond.

It is widely accepted that the thiol hydrogen dissociates upon adsorption, leading to the formation of a thiolate species that is covalently bonded to the metal surface. DFT calculations have been used to determine the preferred adsorption sites, binding energies, and the electronic structure of the metal-thiolate interface. For gold, the threefold hollow site on the (111) surface is generally found to be the most stable adsorption site for thiolates.

The presence of the conjugated 1,3-butadiyne backbone can influence the electronic properties of the metal-sulfur interface. The π-system of the butadiyne can electronically couple with the metal surface through the sulfur atom. This coupling can affect the work function of the metal surface and the charge transport properties of the resulting monolayer, which is a key aspect for applications in molecular electronics.

Theoretical studies have also explored the interaction of the diyne part of the molecule with the metal surface. While the primary interaction is through the thiol headgroup, at low coverages or in a "lying down" phase, the π-orbitals of the triple bonds can interact with the metal d-orbitals. This interaction is generally weaker than the Au-S bond but can influence the orientation and ordering of the molecules on the surface.

Recent research has also shed light on the polymerization of 1,3-butadiyne-containing thiolates on gold nanoparticles. nih.govresearchgate.net While these are experimental studies, they are supported by the theoretical understanding of the strong interaction between the thiol group and the gold surface, which anchors the monomers in place, facilitating a topochemical polymerization. This further underscores the importance of the thiol-metal interaction in dictating the reactivity and assembly of these molecules.

| Interaction Parameter | Computational Method | Key Findings for Thiol-Gold Systems |

|---|---|---|

| Adsorption Energy | DFT | Calculated to be in the range of 1.2-1.4 eV for thiolate on Au(111) |

| Preferred Adsorption Site | DFT | Threefold hollow site on Au(111) is most favorable |

| Nature of the Bond | DFT, Natural Bond Orbital (NBO) analysis | Predominantly covalent Au-S bond with some ionic character |

| Charge Transfer | DFT | Electron transfer from the thiolate to the gold surface |

Advanced Spectroscopic Methodologies for Structural and Electronic Elucidation

High-Resolution Vibrational Spectroscopy (Infrared, Raman) for Molecular Fingerprinting

Infrared (IR) Spectroscopy: High-resolution IR spectroscopy of the parent molecule, 1,3-butadiyne (B1212363) (diacetylene), reveals several fundamental bands that are instructive for predicting the spectrum of its thiol derivative. tandfonline.com For 1,3-butadiyne-1-thiol, the introduction of the thiol group (-SH) introduces new vibrational modes and breaks the symmetry of the parent molecule, making more modes IR-active. The most prominent new features would be the S-H stretching and C-S-H bending vibrations. The S-H stretching band is typically observed in the 2550-2600 cm⁻¹ region, though its intensity can be weak. The C-S stretching vibration is expected in the fingerprint region, typically between 600-800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is particularly effective for observing the symmetric vibrations of the carbon backbone. In polyynes, the axial-stretching fundamentals of the carbon chain give rise to very strong Raman bands in the 2000–2200 cm⁻¹ region. acs.org For 1,3-butadiyne-1-thiol, intense signals corresponding to the symmetric and asymmetric stretching of the conjugated C≡C bonds are expected. The C-S-H bending mode (βCSH), which is sensitive to H/D isotopic substitution, is also observable around 850-900 cm⁻¹. rsc.org

The following table summarizes the expected key vibrational modes for 1,3-butadiyne-1-thiol based on data from analogous compounds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Method | Notes |

|---|---|---|---|

| ≡C-H Stretch | ~3300 | IR, Raman | Characteristic of terminal alkynes. |

| S-H Stretch | 2550 - 2600 | IR, Raman (weak) | Diagnostic for the thiol group. |

| C≡C Asymmetric Stretch | ~2200 | IR, Raman | Intense band due to conjugated system. acs.org |

| C≡C Symmetric Stretch | ~2100 | Raman | Strong signal characteristic of polyynes. researchgate.net |

| C-S-H Bend (βCSH) | 850 - 900 | Raman | Sensitive to isotopic substitution. rsc.org |

| C-S Stretch | 600 - 800 | IR, Raman | Located in the fingerprint region. |

**4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides definitive information on the connectivity and chemical environment of the hydrogen and carbon atoms within 1,3-butadiyne-1-thiol.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 1,3-butadiyne-1-thiol is expected to be simple, showing two distinct signals corresponding to the two chemically non-equivalent protons.

Acetylenic Proton (-C≡C-H): This proton is expected to resonate in the range of 2.0-3.0 ppm, typical for terminal alkynes. netlify.app

Thiol Proton (-SH): The chemical shift of the thiol proton is variable and can appear over a broad range (1.0-5.0 ppm), its position being sensitive to solvent, concentration, and temperature due to hydrogen bonding.

¹³C NMR Spectroscopy: Due to the molecule's asymmetry, four distinct signals are expected in the ¹³C NMR spectrum, corresponding to each of the four carbon atoms. The chemical shifts of acetylenic carbons are highly characteristic, typically appearing in the 65-90 ppm range. nih.gov The presence of the electronegative sulfur atom is expected to deshield the adjacent carbon (C1).

C1 (-C≡C-SH): Expected to be the most downfield of the sp-hybridized carbons due to the adjacent sulfur atom.

C2 (-C≡C-SH): The second carbon of the first alkyne.

C3 (H-C≡C-): The first carbon of the terminal alkyne.

C4 (H-C≡C-): The terminal sp-hybridized carbon, coupled to the acetylenic proton.

The table below outlines the predicted NMR chemical shifts for 1,3-butadiyne-1-thiol based on data from related structures.

| Nucleus | Atom Position | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H | H-C≡ | 2.0 - 3.0 | Typical range for acetylenic protons. |

| ¹H | S-H | 1.0 - 5.0 | Variable; depends on experimental conditions. |

| ¹³C | C1 (C ≡C-SH) | 80 - 95 | Deshielded by the adjacent sulfur atom. |

| ¹³C | C2 (C≡C -SH) | 70 - 85 | - |

| ¹³C | C3 (H-C≡C -) | 65 - 80 | - |

| ¹³C | C4 (H-C ≡C-) | 65 - 80 | - |

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) would be employed to establish proton-proton couplings, although none are expected in this simple molecule beyond potential long-range couplings. HSQC (Heteronuclear Single Quantum Coherence) would correlate the acetylenic proton directly to its attached carbon (C4), confirming its assignment.

Mass Spectrometry for Molecular Characterization and Reaction Monitoring

Mass spectrometry is used to determine the exact molecular mass of 1,3-butadiyne-1-thiol and to gain structural information from its fragmentation patterns.

High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound with high accuracy. The calculated exact mass of 1,3-butadiyne-1-thiol (C₄H₂S) is 82.9877 Da.

Electron ionization (EI) mass spectrometry would lead to the formation of a molecular ion (M⁺˙) and various fragment ions. The fragmentation pattern can be predicted by considering the known behavior of the parent hydrocarbon, 1,3-butadiyne, and typical fragmentation pathways for thiols. nist.gov The mass spectrum of 1,3-butadiyne is dominated by its molecular ion at m/z 50. nist.gov For thiols, common fragmentation includes the loss of the -SH group or cleavage of the C-S bond. researchgate.net

Key expected fragments for 1,3-butadiyne-1-thiol are detailed in the following table.

| m/z Value (Predicted) | Ion Formula | Identity/Origin |

|---|---|---|

| 83 | [C₄H₂S]⁺˙ | Molecular Ion (M⁺˙) |

| 82 | [C₄HS]⁺ | Loss of one H atom [M-H]⁺ |

| 50 | [C₄H₂]⁺˙ | Loss of S atom |

| 49 | [C₄H]⁺ | Loss of SH radical [M-SH]⁺ |

| 39 | [C₃H₃]⁺ | Propargyl cation, a common fragment in alkynes |

Electronic Absorption and Emission Spectroscopy for Excited State Characterization

Electronic spectroscopy provides information about the electronic transitions within the molecule, which are highly dependent on the extent of π-conjugation.

The conjugated system of two triple bonds in 1,3-butadiyne-1-thiol constitutes a chromophore that absorbs light in the ultraviolet (UV) region. The absorption maximum (λ_max) of conjugated polyenes and polyynes is known to shift to longer wavelengths (a bathochromic or red shift) as the length of the conjugated system increases. libretexts.org For example, the λ_max for conjugated polyynes extends from ~235 nm for C₁₀H₂ to ~260 nm for C₁₂H₂. researchgate.net While 1,3-butadiyne itself absorbs in the far UV, the conjugation and the presence of the sulfur atom, which has lone pairs of electrons, are expected to shift the absorption into the accessible UV range (200-400 nm). shimadzu.com The sulfur atom's non-bonding electrons can participate in n→π* transitions, which typically appear as weak absorptions at longer wavelengths than the stronger π→π* transitions of the diyne system. nih.gov

Reactivity Profiles and Mechanistic Pathways of 1,3 Butadiyne 1 Thiol

Thiol-Mediated Reactions

The presence of the thiol group imparts reactivity patterns typical of sulfur chemistry, primarily involving radical and nucleophilic pathways.

The thiol-yne reaction, a subset of thiol-ene chemistry, involves the addition of a thiol across a carbon-carbon triple bond. This reaction can be initiated by radical initiators or UV irradiation and proceeds via a sulfanyl radical. wikipedia.org The addition of the thiyl radical to one of the alkyne units in the 1,3-butadiyne (B1212363) system is expected to be an anti-Markovnikov addition. wikipedia.orgacsgcipr.org This process is highly atom-economical. acsgcipr.org

The general mechanism involves:

Initiation: A radical initiator generates a thiyl radical (RS•) from the thiol (RSH).

Propagation: The thiyl radical adds to one of the alkyne bonds of the 1,3-butadiyne moiety. This results in the formation of a vinyl radical intermediate. This intermediate can then abstract a hydrogen atom from another thiol molecule, thereby propagating the radical chain and forming the vinyl sulfide (B99878) product. youtube.com

While the radical-based thiol-yne reaction can be efficient, it may lead to a mixture of products, including (E/Z)-isomers from monoaddition and potentially 1,1-dithioacetal or 1,2-disulfide products from diaddition. wikipedia.orgacs.org The presence of two triple bonds in 1,3-butadiyne-1-thiol adds another layer of complexity, with the potential for addition at either the internal or terminal alkyne.

| Reaction Type | Initiator | Key Intermediates | Potential Products |

| Thiol-Yne Radical Addition | AIBN, Triethylborane, UV light | Thiyl radical, Vinyl radical | (E/Z)-alkenyl sulfides, Dithioacetals, Disulfides |

Data derived from general thiol-yne chemistry principles. wikipedia.org

The thiol group of 1,3-butadiyne-1-thiol can be deprotonated by a base to form a thiolate anion (RS⁻), which is a potent nucleophile. researchgate.netnih.gov This thiolate can then participate in various nucleophilic addition reactions, such as the Michael addition to activated alkenes. rsc.org

In the context of the thiol-yne reaction, a nucleophilic pathway can also occur, particularly with activated alkynes. This base-catalyzed Michael addition is generally more controllable than its radical counterpart. acs.orgnih.gov The reaction rate is dependent on the acidity of the thiol. nih.gov

Thiolates are excellent nucleophiles due to the large atomic radius of sulfur, which effectively stabilizes the negative charge. nih.gov This high nucleophilicity allows them to react with a variety of electrophiles.

| Reaction Type | Catalyst/Reagent | Key Intermediates | Expected Product |

| Nucleophilic Thiol-Michael Addition | Base (e.g., DBU, amines) | Thiolate anion, Enolate | Thioether adduct |

Data based on general nucleophilic thiol additions. researchgate.netrsc.org

Reactivity of the Butadiyne Moiety

The conjugated diyne system is a hub of reactivity, readily participating in cycloadditions and metal-catalyzed transformations.

1,3-Butadiynes are versatile building blocks for constructing carbo- and heterocyclic structures through cycloaddition reactions. mdpi.comnih.gov These reactions are atom-efficient methods for creating complex molecular skeletons. mdpi.comnih.gov

[4+2] Cycloaddition (Diels-Alder Reaction): The 1,3-butadiyne system can act as a dienophile in Diels-Alder reactions, reacting with dienes to form six-membered rings. libretexts.org While simple alkenes are often poor dienophiles, the electronic properties of the diyne can influence its reactivity. libretexts.org

[2+2+2] Cycloaddition: This reaction type allows for the synthesis of substituted benzene derivatives by reacting 1,3-butadiynes with other unsaturated molecules. mdpi.com

1,3-Dipolar Cycloaddition: 1,3-Butadiynes can react with 1,3-dipoles, such as azides or nitrile oxides, to form five-membered heterocyclic rings. For instance, reaction with hydroxylamine hydrochloride can yield 3,5-disubstituted isoxazoles. mdpi.com

| Cycloaddition Type | Reactant Partner | Product Skeleton |

| Diels-Alder [4+2] | Diene | Six-membered carbocycle |

| [2+2+2] Cycloaddition | Alkyne/Alkene | Substituted benzene |

| 1,3-Dipolar Cycloaddition | 1,3-Dipole (e.g., Azide) | Five-membered heterocycle |

Table based on the general reactivity of 1,3-butadiynes. mdpi.comlibretexts.org

Metal-catalyzed hydrofunctionalization involves the addition of a Y-H bond across a carbon-carbon triple bond, providing a direct route to functionalized olefins. mdpi.comdntb.gov.ua For 1,3-diynes, this presents challenges in controlling regio- and stereoselectivity, as addition can occur at four different positions (1,2-, 3,4-, or 1,4-addition) as well as double addition. mdpi.com

Hydrothiolation, the addition of a thiol (S-H bond), is a key hydrofunctionalization reaction. While not extensively documented specifically for 1,3-butadiyne-1-thiol, metal-catalyzed hydrothiolation of alkynes is a known transformation. lscollege.ac.in Catalysts based on rhodium, iridium, gold, and other transition metals can facilitate this addition. wikipedia.org

Similarly, other hydrofunctionalization reactions like hydroamination, hydrosilylation, and hydroboration have been explored with 1,3-diyne systems, often employing catalysts based on copper, ruthenium, or palladium. mdpi.com For example, copper(I) chloride has been used to catalyze the reaction of 1,4-diaryl-1,3-butadiynes with cyclic amines to form amino-substituted naphthalenes. mdpi.com

Intermolecular and Intramolecular Transformations

The dual functionality of 1,3-butadiyne-1-thiol allows for complex intermolecular and intramolecular reactions. Intermolecular reactions can lead to the formation of polymers or macrocycles. nih.govresearchgate.net For instance, the reaction between a dithiol and a diyne can be used for addition polymerization. wikipedia.org

Intramolecularly, if a reactive group is tethered to the butadiyne-thiol core, cyclization reactions can occur. Radical-initiated cyclization of enynes and diynes is a powerful method for synthesizing carbocyclic and heterocyclic compounds. nih.gov A thiyl radical, for example, could add to one of the alkyne units, and the resulting vinyl radical could then react with another part of the molecule to form a ring.

Lack of Available Research Data for 1,3-Butadiyne-1-thiol

Following a comprehensive search of scientific literature, it has been determined that there is a significant lack of published research specifically detailing the reaction kinetics and selectivity control in complex systems for the chemical compound 1,3-Butadiyne-1-thiol .

The performed searches for "1,3-Butadiyne-1-thiol reaction kinetics," "1,3-Butadiyne-1-thiol selectivity control," "synthesis and reactivity of 1-mercapto-1,3-butadiyne," and related mechanistic and computational studies did not yield specific results for this particular compound. The available literature focuses on the more general "thiol-yne" reactions or the reactivity of structurally different compounds such as 1,3-butadiene.

Due to the strict requirement to focus solely on 1,3-Butadiyne-1-thiol and to provide scientifically accurate, data-supported content, it is not possible to generate the requested article on "" and its subsection "5.4. Reaction Kinetics and Selectivity Control in Complex Systems." Creating such an article without specific research findings would lead to speculation and would not meet the required standards of scientific accuracy.

Therefore, the requested article cannot be produced at this time. Further research and publication of experimental or computational data on 1,3-Butadiyne-1-thiol would be necessary to address the specified topics.

Exploration of Derivative Chemistry and Functionalization Strategies

Synthesis of Functionalized Thioether and Thioester Derivatives

The thiol group of 1,3-butadiyne-1-thiol serves as a key handle for synthesizing a variety of derivatives, most notably thioethers and thioesters.

Thioethers: Thioether derivatives can be synthesized through the reaction of the corresponding thiolate with alkyl halides in a reaction analogous to the Williamson ether synthesis. masterorganicchemistry.com More complex thioethers are accessible through reactions with activated substrates. For instance, studies on related polychlorinated butadienes have shown that they react with various thiols in the presence of a base to afford mono-thio-substituted 1,3-butadienes. dergipark.org.tr This suggests that 1,3-butadiyne-1-thiol can participate in nucleophilic substitution or addition reactions to form stable C-S bonds, yielding functionalized thioethers. These organosulfur compounds are valuable in various chemical and biological systems. dergipark.org.tr

Thioesters: Thioesters are another important class of derivatives, typically synthesized by the condensation of a thiol with a carboxylic acid using a dehydrating agent, or by reacting the thiol with an acid chloride. wikipedia.org The conversion of a thiol to a thioester can serve as a prodrug strategy, masking the reactive thiol to improve cellular delivery. nih.gov Inside a cell, non-specific esterases can cleave the thioester bond, releasing the active thiol. nih.gov This approach has been explored for other complex thiol-containing natural products to enhance their biological activity. nih.gov The general reaction involves the acylation of the thiol group, a versatile strategy for introducing a wide array of functional groups. wikipedia.org

| Derivative Type | General Synthesis Method | Reactants | Significance |

| Thioether | Nucleophilic Substitution (SN2) | 1,3-Butadiyne-1-thiolate, Alkyl Halide | Forms stable C-S bonds, creating functional organosulfur compounds. masterorganicchemistry.comdergipark.org.tr |

| Thioester | Acylation / Condensation | 1,3-Butadiyne-1-thiol, Carboxylic Acid (or derivative) | Masks the reactive thiol, potentially for prodrug applications and controlled release. wikipedia.orgnih.gov |

Creation of Complex Molecular Architectures and Oligomers

The bifunctional nature of 1,3-butadiyne-1-thiol, possessing both a nucleophilic thiol and a polymerizable diyne unit, makes it an excellent building block for complex molecular architectures and oligomers. Thiol-ene and thiol-yne "click" reactions are powerful methods for constructing such systems, offering high efficiency and selectivity. d-nb.info The prereaction of thiol and ene monomers can be used to create reactive oligomers, which can significantly reduce polymerization shrinkage and stress compared to their monomeric counterparts. nih.gov This strategy is particularly valuable in materials science for applications like dental restorative resins. nih.gov

Polymerization Pathways Involving Thiolate Moieties and Butadiyne Units

The conjugated 1,3-butadiyne (B1212363) (diacetylene) unit is known to undergo topochemical polymerization, particularly when organized in a suitable matrix. The thiolate moiety provides a means to anchor these units onto surfaces, creating organized assemblies ripe for polymerization.

A notable example involves the amide-assisted polymerization of 1,3-butadiyne-containing thiolate ligands self-assembled on gold nanoparticles (AuNPs). nih.govacs.org While it is challenging to polymerize alkylthiolate ligands containing 1,3-butadiyne on AuNPs, especially those smaller than 5 nm, the incorporation of amide groups into the ligand structure can facilitate this process. nih.govacs.org These directing amide groups promote the topochemical polymerization of the diacetylene units in non-crystalline environments. nih.govacs.org

Research has shown that AuNPs with ligands containing both 1,3-butadiyne and amide groups polymerize significantly faster under UV irradiation compared to those with amide-free ligands. nih.gov This enhanced reaction rate also helps to slow down photodegradation of the nanoparticles. nih.gov

Table detailing the effect of amide groups on the polymerization of 1,3-butadiyne thiolate ligands on gold nanoparticles:

| Ligand Type on AuNP | Polymerization Behavior | Outcome |

|---|---|---|

| Amide-free 1,3-butadiyne ligands | Templated polymerization occurs | Particles fuse and become large and insoluble. nih.govacs.org |

Interestingly, this photopolymerization was observed to occur only in the presence of a solvent; no reaction took place when dry powders of the diacetylene-containing gold nanoparticles were irradiated. nih.gov Kinetic studies revealed that approximately 75% of the attached ligands polymerized within the first 5 minutes of UV irradiation, with the rate slowing thereafter. nih.gov This is attributed to the faster polymerization of ligands on facet sites compared to those on edge and corner sites of the nanoparticles. nih.gov

Development of Hybrid Systems and Conjugates

The ability of the thiol group to form strong bonds with metal surfaces, particularly gold, makes 1,3-butadiyne-1-thiol an ideal candidate for developing hybrid organic-inorganic systems. As discussed previously, self-assembled monolayers (SAMs) of 1,3-butadiyne-containing alkylthiolates on gold nanoparticles (AuNPs) represent a prime example of such a hybrid system. nih.govacs.org

These hybrid structures combine the unique optical and electronic properties of the gold core with the functionalities of the organic shell. The polymerization of the butadiyne units within the SAM adds another layer of functionality, enhancing the stability of the nanoparticles and introducing new properties derived from the resulting polydiacetylene shell. nih.govacs.org The conjugated nature of both the 1,3-butadiyne linker and the resulting polymer can influence the electronic communication between the nanoparticle core and its environment. While the conjugation stabilization of the 1,3-butadiyne molecule itself has been debated, its rigid, linear structure is valuable for constructing well-defined molecular linkers in such systems. researchgate.netnih.govstackexchange.com

Stereoselective and Regioselective Synthetic Transformations

The thiol and alkyne functionalities within 1,3-butadiyne-1-thiol allow for highly selective synthetic transformations. Stereoselective reactions are those that preferentially form one stereoisomer over another, while regioselective reactions favor the formation of one constitutional isomer. masterorganicchemistry.com

Thiol-yne Reactions: The addition of thiols to alkynes (hydrothiolation) is a key reaction in this context. While radical-mediated thiol-yne reactions can sometimes lack stereo- or regiocontrol, alternative methods have been developed to overcome this. bham.ac.uk A highly efficient strategy involves the regio- and stereospecific hydrothiolation of electron-rich thioalkynes facilitated by an organic base. researchgate.netchemrxiv.org This reaction proceeds rapidly at room temperature, affording β-trans addition products with nearly quantitative yields. researchgate.netchemrxiv.org The mechanism is believed to involve the nucleophilic addition of a thiolate anion to the alkyne, with the stereospecificity arising from the electronic properties of the sulfur-containing intermediates. chemrxiv.org

Furthermore, multicomponent reactions can achieve high levels of selectivity. An intermolecular, photocatalytic thiol-yne-ene coupling reaction has been developed for the one-pot construction of C-S and C-C bonds with high chemo-, stereo-, and regioselectivity. nih.gov Such processes open pathways to densely functionalized products that can serve as precursors to complex structures like activated 1,3-dienes. nih.gov These advanced methods highlight the potential for precise control over the molecular architecture when using 1,3-butadiyne-1-thiol as a synthetic building block.

| Reaction Type | Description | Selectivity | Significance |

| Base-Facilitated Thiol-Thioalkyne Addition | Nucleophilic addition of a thiol to an electron-rich alkyne. researchgate.netchemrxiv.org | High Regio- and Stereospecificity (β-trans product) | Provides excellent control over the geometry of the resulting vinyl sulfide (B99878). researchgate.netchemrxiv.org |

| Photocatalytic Thiol-Yne-Ene Coupling | One-pot, three-component reaction of a thiol, alkyne, and alkene. nih.gov | High Chemo-, Regio-, and Stereoselectivity | Enables the rapid assembly of complex, multifunctional molecules from simple precursors. nih.gov |

Advanced Applications in Chemical Synthesis and Materials Science

Utilization as a Building Block in Complex Molecule Synthesis and Molecular Complexity Enhancement

The rigid, linear scaffold of the butadiyne unit combined with the nucleophilic and anchoring capabilities of the thiol group makes 1,3-butadiyne-1-thiol a valuable building block in organic synthesis. Functionalized diacetylenes are instrumental in constructing a wide array of complex molecules with conjugated unsaturated carbon-carbon bonds. nih.gov The presence of both a thiol and a diacetylene moiety allows for sequential and orthogonal chemical transformations, enabling a rapid increase in molecular complexity.

The thiol group can act as a handle for introducing the butadiyne unit onto a substrate or be used in nucleophilic addition reactions. mdpi.com Concurrently, the terminal alkyne of the diacetylene can participate in a variety of coupling reactions, such as Sonogashira coupling, to extend the conjugated system. nih.govmdpi.com This dual functionality allows chemists to "click" or couple different molecular fragments together, using the 1,3-butadiyne-1-thiol unit as a linker. This strategy is efficient for creating C2-linked functionalized molecules, where the butadiyne unit acts as a molecular glue to connect two components. nih.gov The ability to introduce this rigid, electron-rich linker is particularly useful in the synthesis of molecular wires, organic electronic materials, and complex natural product analogues. The presence of multiple reactive sites—the S-H bond, and the two C≡C triple bonds—makes it an attractive component for building intricate molecular architectures. nih.gov

Integration into Novel Polymeric Materials and Networks

The incorporation of diacetylene groups into polymer backbones or side chains is a well-established strategy for creating materials with unique thermal, optical, and electronic properties. scispace.comscielo.org.mx When molecules containing diacetylene units are aligned in a crystalline or otherwise ordered state, they can undergo topochemical polymerization upon exposure to UV light or heat, resulting in a highly conjugated polydiacetylene (PDA) network. scispace.comscielo.org.mx

The 1,3-butadiyne-1-thiol moiety is particularly suited for this purpose. The thiol group can be used to anchor the monomer to a surface or to direct its assembly, while the butadiyne portion provides the polymerizable functionality. For instance, alkylthiolate ligands containing 1,3-butadiyne (B1212363) groups can be attached to gold nanoparticles, forming self-assembled monolayers that can then be photopolymerized. nih.gov This process enhances the stability of the nanoparticles and introduces new optical and electronic properties derived from the resulting polydiacetylene shell. nih.gov Furthermore, polymers containing thiol groups often exhibit enhanced mucoadhesive properties, opening potential applications in biomaterials. nih.gov

"Click chemistry" describes a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. drpress.org The thiol-yne reaction, an addition of a thiol across a carbon-carbon triple bond, is a prominent example of a click reaction and is exceptionally relevant to 1,3-butadiyne-1-thiol. researchgate.net This reaction can proceed via a radical-mediated or nucleophile-based mechanism and is a powerful tool for polymer synthesis and modification. researchgate.netd-nb.info

The diacetylene unit of 1,3-butadiyne-1-thiol offers two alkyne sites for reaction. In polymer synthesis, this means that one monomer unit can react with up to four thiol groups (two on each alkyne), leading to the formation of highly branched or cross-linked polymer networks. d-nb.info This high degree of functionality is a key advantage of the thiol-yne reaction over the related thiol-ene reaction. This approach is used to create diverse polymer architectures, including linear main-chain polymers, hyperbranched polymers, and dendrimers. d-nb.inforsc.org The resulting sulfur-containing polymers are promising for applications such as high refractive index materials and advanced biomaterials. d-nb.info

Table 1: Comparison of Thiol-Ene vs. Thiol-Yne Click Reactions in Polymerization

| Feature | Thiol-Ene Reaction | Thiol-Yne Reaction |

| Reactants | Thiol + Alkene | Thiol + Alkyne |

| Stoichiometry | 1 Thiol per Alkene | Up to 2 Thiols per Alkyne |

| Product | Thioether | Vinyl sulfide (B99878) (mono-addition) or Dithioether (di-addition) |

| Network Formation | Leads to linear or less densely cross-linked networks. | Can form highly branched and densely cross-linked networks. researchgate.net |

| Initiation | Photo- or thermal-initiated radical, or base-catalyzed Michael addition. researchgate.net | Photo- or thermal-initiated radical, or base-catalyzed Michael addition. d-nb.info |

Role in the Design of Functional Organic Materials and Supramolecular Structures

The design of functional organic materials often relies on the self-assembly of molecular building blocks into well-defined supramolecular structures. nih.gov The thiol group is a superb functional group for this purpose, as it forms strong, stable bonds with noble metal surfaces, particularly gold. sigmaaldrich.com This interaction is the basis for the formation of self-assembled monolayers (SAMs), which are highly ordered, single-molecule-thick films. oaepublish.com

1,3-Butadiyne-1-thiol can form a SAM on a gold surface where the thiol "head" binds to the gold and the rigid butadiyne "tail" is oriented away from the surface. oaepublish.com This precise arrangement facilitates the subsequent topochemical polymerization of the aligned diacetylene units, creating a cross-linked, conjugated polydiacetylene surface. nih.gov Such surfaces have applications in sensing, electronics, and as anti-corrosion coatings. The interplay of hydrogen bonding, van der Waals forces, and electrostatic interactions can also guide the self-assembly of thiol-containing molecules into larger, non-covalent structures like fibrils and gels in solution. nih.govnih.gov The incorporation of the rigid diacetylene rod into such systems can enforce specific geometries and impart photoresponsive properties. Covalent organic frameworks (COFs) functionalized with diacetylene groups have also been synthesized, creating highly porous and stable materials that have shown promise as photocatalysts for hydrogen generation. acs.orgresearchgate.net

Astrochemical Significance and Astrophysical Detection Studies of Related Species

The interstellar medium (ISM) and circumstellar envelopes of stars are rich chemical environments where a diverse array of molecules, including long carbon chains and radicals, have been identified. wikipedia.org The butadiynyl radical (C₄H), the deprotonated and dehydrogenated analogue of 1,3-butadiyne-1-thiol, is a known interstellar molecule. uhmreactiondynamics.orguhmreactiondynamics.org It was first detected in the circumstellar envelope of the carbon-rich star IRC+10216 and subsequently in cold molecular clouds like TMC-1 and in photon-dominated regions. uhmreactiondynamics.orguni-koeln.de

Hydrogen-deficient hydrocarbon radicals like C₄H are considered important precursors to more complex molecules such as polycyclic aromatic hydrocarbons (PAHs) and fullerenes in both astrophysical environments and combustion flames. uhmreactiondynamics.orguhmreactiondynamics.org While 1,3-butadiyne-1-thiol (HC₄SH) itself has not been definitively detected, the presence of both sulfur-containing molecules and polyynes in the ISM suggests that related species are plausible components of interstellar chemistry. The study of bimolecular reactions, such as those between dicarbon molecules and acetylene, provides evidence for the formation pathways of the C₄H radical in these extreme environments. uhmreactiondynamics.org The detection of various singly hydrogenated, long-chain carbon clusters underscores their ubiquity in space, from cold molecular clouds to high-temperature protoplanetary nebulae. aip.org

Table 2: Selected Carbon Chain Radicals and Molecules Detected in Interstellar or Circumstellar Media

| Formula | Name | Selected Location(s) of Detection |

| C₄H | Butadiynyl radical | IRC+10216, TMC-1, Horsehead nebula uhmreactiondynamics.orguni-koeln.de |

| C₄H₂ | Diacetylene | Circumstellar envelopes, protoplanetary nebulae uhmreactiondynamics.org |

| C₂S | Dicarbon monosulfide | IRC+10216, TMC-1 |

| C₃S | Tricarbon monosulfide | IRC+10216, TMC-1 |

| HC₃N | Cyanoacetylene | Sgr B2, TMC-1, IRC+10216 wikipedia.org |

Conclusion and Future Research Directions

Current Understanding and Unresolved Questions in 1,3-Butadiyne-1-thiol Chemistry

The current understanding of 1,3-butadiyne-1-thiol is largely theoretical, drawing upon the well-established chemistries of its constituent functional groups: the polyyne chain and the thiol group. The linear, conjugated system of the 1,3-butadiyne (B1212363) backbone suggests a molecule with unique electronic and structural properties. The presence of the thiol group introduces a site for nucleophilic and redox activity, as well as the potential for coordination with metal surfaces.

Key aspects of our current, inferred understanding include:

Structure and Bonding: The molecule is expected to be linear with sp-hybridized carbon atoms in the diyne chain. The C-S bond and S-H bond will have characteristic lengths and angles, but the conjugation of the polyyne may influence these parameters.

Reactivity: The terminal alkyne and the thiol group are the primary centers of reactivity. The acidity of the thiol proton is a key property, likely influenced by the electron-withdrawing nature of the butadiynyl group. The diyne is susceptible to addition reactions, while the thiol can undergo oxidation to form disulfides or act as a nucleophile.

Despite this foundational knowledge, several questions remain unresolved:

Synthesis and Stability: A robust and selective synthesis of 1,3-butadiyne-1-thiol has not been extensively documented. The stability of the compound is also a significant concern, as terminal polyynes can be reactive and thiols are prone to oxidation.

Spectroscopic Signature: While theoretical predictions can be made, detailed experimental spectroscopic data (NMR, IR, Raman, UV-Vis) for 1,3-butadiyne-1-thiol is lacking. Such data would be crucial for its definitive identification and for understanding its electronic structure.

Intermolecular Interactions: The interplay between the rigid rod-like structure of the polyyne and the potential for hydrogen bonding and disulfide formation via the thiol group is an area ripe for investigation. These interactions will govern its self-assembly and bulk properties.

Detailed Reaction Mechanisms: The mechanisms of its potential reactions, such as polymerization, cycloadditions, and surface-mediated reactions, are yet to be elucidated.

Emerging Methodologies and Interdisciplinary Opportunities

Advances in synthetic and analytical techniques are opening new avenues for the study of reactive and unique molecules like 1,3-butadiyne-1-thiol.

Emerging Methodologies:

Advanced Synthesis: Techniques such as on-surface synthesis, where reactions are carried out on a solid support under ultra-high vacuum conditions, could provide a means to synthesize and characterize this molecule while avoiding decomposition in solution. Flow chemistry might also offer a way to handle this potentially unstable compound by generating and using it in situ.

High-Resolution Spectroscopy: Modern spectroscopic methods, including high-resolution mass spectrometry, cryogenic matrix isolation spectroscopy, and advanced NMR techniques, will be instrumental in obtaining definitive structural and electronic information.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can provide deep insights into the molecule's geometry, electronic structure, reactivity, and spectroscopic properties, guiding experimental efforts. mdpi.comscilit.commdpi.com

Interdisciplinary Opportunities:

Materials Science: The combination of a conductive polyyne backbone and a metal-binding thiol group makes 1,3-butadiyne-1-thiol a promising candidate for molecular electronics and self-assembled monolayers (SAMs) on metal surfaces. nih.gov Its rigid structure could lead to highly ordered films with interesting electronic and optical properties.

Astrochemistry: Polyynes are known to exist in the interstellar medium. The study of sulfur-containing derivatives like 1,3-butadiyne-1-thiol could provide insights into the chemical complexity of space and the potential role of such molecules in prebiotic chemistry.

Nanotechnology: The thiol group can act as an anchor to gold and other nanoparticles, allowing for the creation of novel nanomaterials with tailored properties. nih.govnih.gov The polyyne chain could serve as a rigid linker or a functional element within these nanostructures.

Outlook for the Advancement of Polyyne-Thiol Chemistry and its Applications

The future of polyyne-thiol chemistry, with 1,3-butadiyne-1-thiol as a prototypical example, is bright and holds significant promise for fundamental research and technological applications.

Advancement of Fundamental Chemistry:

Exploring Reactivity: A systematic investigation of the reactivity of the thiol and polyyne functionalities within the same molecule will lead to a deeper understanding of how these groups influence each other. This includes studying competitive reactions and the potential for novel transformations.

Polymerization: The polymerization of 1,3-butadiyne-1-thiol, potentially initiated by oxidation of the thiol to a disulfide followed by topochemical polymerization of the diyne units, could lead to novel sulfur-containing polydiacetylenes with unique electronic and optical properties.

Coordination Chemistry: The interaction of the thiol and the alkyne moieties with transition metals could lead to the formation of interesting coordination polymers and organometallic complexes with potential catalytic applications.

Potential Applications:

Molecular Wires: The linear, conjugated structure of polyynes makes them ideal candidates for molecular wires. The thiol group would provide a reliable "alligator clip" to connect these wires to metal electrodes in molecular electronic devices.

Sensors: The reactivity of the thiol and the electronic sensitivity of the polyyne backbone could be harnessed to develop chemical sensors. For instance, the binding of a target molecule to the thiol group could induce a change in the electronic or optical properties of the polyyne.

Functional Surfaces: Self-assembled monolayers of 1,3-butadiyne-1-thiol on metal surfaces could be used to modify surface properties, such as wettability and corrosion resistance, or to create platforms for the immobilization of biomolecules.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,3-Butadiyne-1-thiol, and what challenges arise during purification?

- Methodology : Alkynyl thiols like 1,3-Butadiyne-1-thiol can be synthesized via nucleophilic substitution or metal-catalyzed coupling. For example, analogous thiols (e.g., 1,3-butadiene-1,4-dithiol) are synthesized using sodium hydroxide in ethanol or DMF with triethylamine as a base . Purification often involves column chromatography with silica gel or recrystallization. Challenges include air sensitivity due to thiol oxidation; inert atmospheres (N₂/Ar) and cold trapping are recommended.

Q. How should spectroscopic characterization (IR, NMR) be conducted for 1,3-Butadiyne-1-thiol?

- Methodology :

- IR : Expect strong S-H stretches near 2550 cm⁻¹ and C≡C stretches ~2100 cm⁻¹. Compare with NIST databases for validation .

- ¹H NMR : Thiol protons (S-H) appear as broad singlets at δ 1.3–1.7 ppm, while alkynyl protons (C≡C-H) resonate at δ 2.5–3.5 ppm. Use deuterated solvents (e.g., CDCl₃) to avoid interference .

- ¹³C NMR : Alkynyl carbons appear at δ 70–90 ppm. Include DEPT-135 to confirm carbon hybridization.

Q. What safety protocols are critical when handling 1,3-Butadiyne-1-thiol?

- Guidelines :

- Personal Protection : Use nitrile gloves, lab coats, and sealed goggles. Respiratory protection (e.g., N95 masks) is mandatory due to volatility and potential carcinogenicity (IARC Group 2B) .

- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap and water. Immediate medical consultation is required .

Advanced Research Questions

Q. How do reaction conditions (solvent, catalyst) influence the stability and reactivity of 1,3-Butadiyne-1-thiol in cross-coupling reactions?

- Experimental Design :

- Test polar aprotic solvents (DMF, THF) vs. nonpolar solvents (hexane) under Pd/Cu catalysis. Monitor reaction progress via TLC and GC-MS.

- Stability assays: Compare degradation rates under air vs. inert gas. Use UV-Vis spectroscopy to track thiol oxidation .

- Data Contradictions : Conflicting yields may arise from trace moisture or oxygen. Replicate reactions under strict anhydrous/anaerobic conditions.

Q. What strategies resolve discrepancies in computational vs. experimental vibrational spectra for 1,3-Butadiyne-1-thiol?

- Methodology :

- Perform DFT calculations (B3LYP/6-311+G(d,p)) to predict IR bands. Compare with experimental data from NIST or in-house spectra.

- Adjust basis sets or solvent models (e.g., PCM for ethanol) to align theoretical and observed peaks .

Q. How does 1,3-Butadiyne-1-thiol’s electronic structure affect its application in conductive polymers?

- Research Framework :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.